molecular formula C15H17N5O2 B2368776 N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide CAS No. 1797805-33-4

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide

Cat. No.: B2368776
CAS No.: 1797805-33-4
M. Wt: 299.334
InChI Key: XGSHJMWCEVSWNO-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to inhibit the DNA damage response pathway and has been investigated for its effects on various biological targets.

Scientific Research Applications

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its effects on DNA damage response pathways and its potential as an anti-inflammatory agent.

    Medicine: This compound has potential therapeutic applications, particularly in the treatment of inflammation-associated disorders.

    Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in the production of pro-inflammatory mediators. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes in the biochemical pathways lead to a decrease in inflammation.

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of many compounds

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide involves several steps. One common synthetic route includes the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with commercial 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine in isopropanol at 80°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide can be compared with other morpholinopyrimidine derivatives. Similar compounds include:

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

These compounds share structural similarities but may differ in their specific biological activities and therapeutic potentials.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(12-2-1-4-16-10-12)18-11-13-17-5-3-14(19-13)20-6-8-22-9-7-20/h1-5,10H,6-9,11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSHJMWCEVSWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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